

Meobal-d3 Certificate of Analysis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meobal-d3

Cat. No.: B12402277

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed explanation of a Certificate of Analysis (CoA) for **Meobal-d3**, also known as Mecobalamin or Methylcobalamin. **Meobal-d3** is a neurologically active and synthetic form of vitamin B12, crucial for various physiological processes.^[1] This document serves as a critical quality assurance tool, ensuring that a specific batch of the active pharmaceutical ingredient (API) meets stringent purity, identity, and quality standards.^[2]

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document issued by the manufacturer or a contract testing laboratory that confirms a product has undergone specific testing and meets its predetermined specifications.^{[2][3]} For an API like **Meobal-d3**, the CoA is a "quality passport," providing a detailed summary of the analytical results for a particular batch.^[4] This document is essential for regulatory compliance, traceability, and ensuring the safety and efficacy of the final drug product.

A typical CoA for **Meobal-d3** will include the following sections:

- **Product Information:** Basic details identifying the product, manufacturer, and batch.
- **Physicochemical Properties:** A description of the physical and chemical characteristics of the substance.

- Identification: Tests to confirm the identity of the **Meobal-d3**.
- Assay: Quantitative analysis to determine the purity and potency of the API.
- Impurities: Analysis of any related substances or residual solvents.
- Microbiological Tests: Evaluation of the microbial content.
- Additional Information: Storage conditions, retest dates, and compliance statements.

Data Presentation: Summary of Quantitative Data

The following tables summarize the typical quantitative data and acceptance criteria found on a **Meobal-d3** Certificate of Analysis.

Table 1: Physicochemical and Identification Tests

Test	Specification
Appearance	A dark red crystalline powder.
Solubility	Sparingly soluble in water, slightly soluble in ethanol (99.5%), practically insoluble in acetonitrile.
Identification (UV-Vis)	The absorption spectrum in water should show maxima at approximately 266 nm, 351 nm, and 525 nm.
Identification (HPLC)	The retention time of the principal peak in the chromatogram of the sample preparation corresponds to that of the standard preparation.
pH (0.5% solution)	4.5 - 6.0

Table 2: Assay and Impurity Profile

Test	Specification
Assay (HPLC, on dried basis)	98.0% - 102.0%
Related Substances (HPLC)	
- Any individual impurity	≤ 0.5%
- Total impurities	≤ 1.0%
Loss on Drying	≤ 12.0%
Residual Solvents	Meets the requirements of USP <467> or Ph. Eur. 2.4.24.

Table 3: Microbiological and Other Tests

Test	Specification
Total Aerobic Microbial Count	≤ 1000 CFU/g
Total Yeasts and Molds Count	≤ 100 CFU/g
Escherichia coli	Absent in 1g
Salmonella	Absent in 10g

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used for the quantitative determination of **Meobal-d3** and its related impurities.

- Chromatographic System:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase: A gradient mixture of a phosphate buffer and a suitable organic solvent like methanol or acetonitrile. A common isocratic mobile phase consists of 0.01M potassium dihydrogen and dipotassium hydrogen phosphate buffer and methanol in a 60:40 v/v ratio.
- Flow Rate: Typically 0.6 - 1.0 mL/min.
- Column Temperature: 25°C - 40°C.
- Detection Wavelength: 210 nm or 266 nm.
- Injection Volume: 20 - 50 µL.
- Standard Preparation: A known concentration of **Meobal-d3** reference standard is prepared in a suitable solvent (e.g., water or mobile phase).
- Sample Preparation: The **Meobal-d3** sample is accurately weighed and dissolved in the same solvent as the standard to achieve a similar concentration.
- Procedure: Equal volumes of the standard and sample preparations are injected into the chromatograph. The peak areas are recorded.
- Calculation: The percentage of **Meobal-d3** is calculated by comparing the peak area of the sample to the peak area of the standard. Impurities are quantified based on their peak areas relative to the main **Meobal-d3** peak.

UV-Visible Spectrophotometry for Identification

This method confirms the identity of **Meobal-d3** based on its characteristic absorption of UV and visible light.

- Apparatus: A calibrated UV-Visible spectrophotometer.
- Solvent: Purified water.
- Sample Preparation: A dilute solution of **Meobal-d3** is prepared in water.
- Procedure: The absorption spectrum of the sample solution is recorded from 200 nm to 600 nm.

- Acceptance Criteria: The spectrum should exhibit absorption maxima at approximately 266 nm, 351 nm, and 525 nm, which is characteristic of the cobalamin structure.

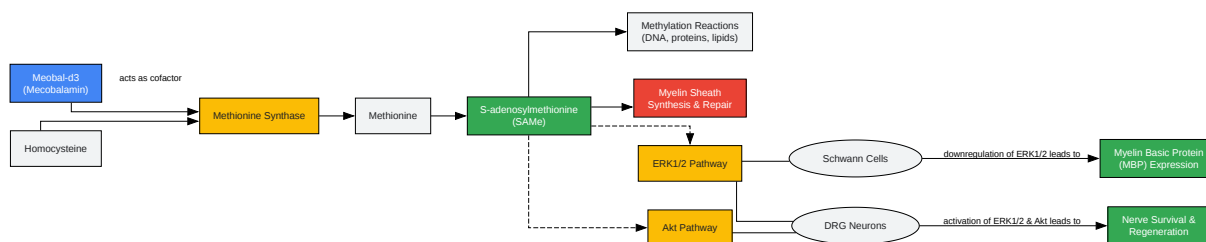
Signaling Pathways and Experimental Workflows

Signaling Pathway of Meobal-d3 (Mecobalamin)

Meobal-d3 plays a pivotal role as a coenzyme for methionine synthase. This enzyme is central to the methionine cycle, which is crucial for cellular methylation reactions. The pathway begins with the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, a reaction catalyzed by methionine synthase with **Meobal-d3** as a cofactor. This produces methionine and tetrahydrofolate. Methionine is then converted to S-adenosylmethionine (SAME), a universal methyl donor for numerous biological reactions, including the methylation of DNA, proteins, and lipids.

In the nervous system, SAME is essential for the synthesis of phospholipids, which are key components of the myelin sheath that insulates nerve fibers. **Meobal-d3**'s role in promoting SAME production is thus critical for myelin synthesis and repair.

Furthermore, **Meobal-d3** influences downstream signaling cascades involved in neuroprotection and nerve regeneration. It can modulate the activity of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Protein Kinase B (Akt) pathways. In Schwann cells, **Meobal-d3** has been shown to downregulate ERK1/2 activity, which promotes the expression of myelin basic protein (MBP), a key component of myelin. In contrast, in dorsal root ganglion neurons, high concentrations of **Meobal-d3** can activate both the ERK1/2 and Akt pathways, promoting nerve cell survival and regeneration.

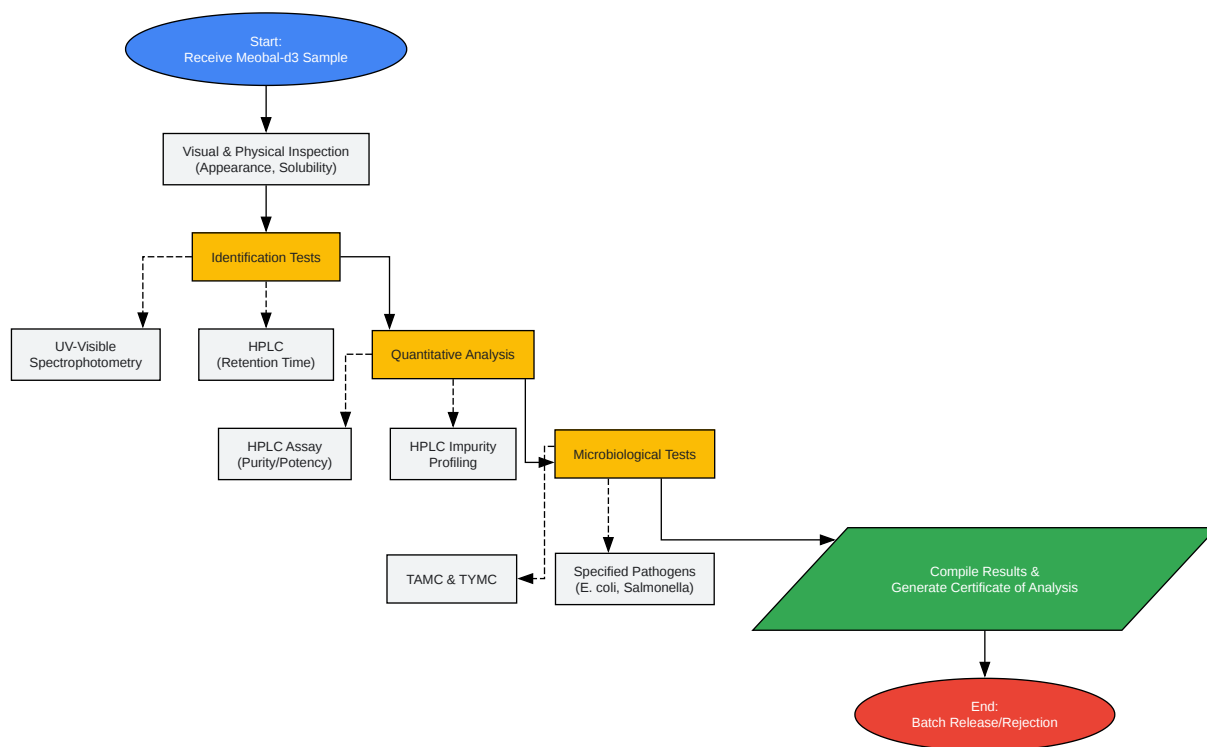


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Signaling Pathway of **Meobal-d3** (Mecobalamin).

Experimental Workflow for Meobal-d3 Quality Control

The quality control of a **Meobal-d3** drug substance involves a series of steps to ensure its identity, purity, and quality. The workflow begins with receiving the sample and performing initial visual and physical checks. This is followed by identification tests, such as UV-Visible spectrophotometry and HPLC, to confirm that the substance is indeed **Meobal-d3**. The core of the quality control process is the quantitative analysis, primarily through a validated HPLC method, to determine the assay (potency) and to identify and quantify any impurities. Finally, microbiological tests are conducted to ensure the substance is free from harmful microbial contamination. All results are then compiled to generate the Certificate of Analysis.



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Experimental Workflow for **Meobal-d3** Quality Control.

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